molecular formula C15H12ClNO4 B2506004 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide CAS No. 923234-07-5

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide

Cat. No.: B2506004
CAS No.: 923234-07-5
M. Wt: 305.71
InChI Key: GPOBXIZPGZFYAS-UHFFFAOYSA-N
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Description

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted isochroman ring, a furan moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Furan-2-ylmethyl Substitution: The furan moiety is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the chloro-substituted isochroman.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the isochroman ring can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Isochroman-3-ol derivatives.

    Substitution: Various substituted isochroman derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets. The chloro and furan moieties contribute to its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxamide group may facilitate hydrogen bonding interactions, further stabilizing the compound’s binding to its targets. Pathways involved may include inhibition of key enzymes in microbial or cancer cell metabolism, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-(furan-2-ylmethyl)quinolin-4-amine
  • 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives

Uniqueness

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-10-4-3-9-6-13(21-15(19)12(9)7-10)14(18)17-8-11-2-1-5-20-11/h1-5,7,13H,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOBXIZPGZFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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